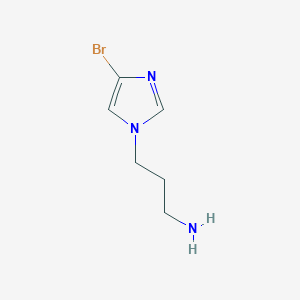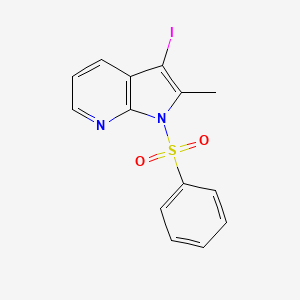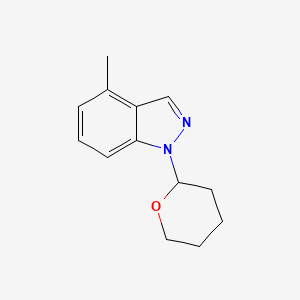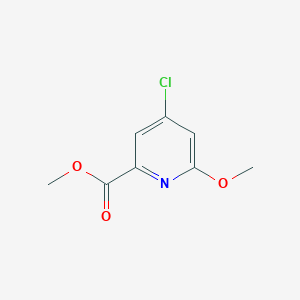
Methyl 4-chloro-6-methoxypicolinate
説明
Methyl 4-chloro-6-methoxypicolinate (MCP) is an organic compound that has been widely studied due to its unique properties and potential applications in a variety of scientific fields. MCP is a white crystalline solid with a molecular weight of 214.6 g/mol, and it is soluble in water and ethanol. It is an important intermediate in the synthesis of various compounds, and it has been used in a range of scientific research applications, including biochemical and physiological studies.
科学的研究の応用
1. Synthesis and Reactivity
- Transmission of Substituent Effects in Pyridines : Methyl 4-chloro-6-methoxypicolinate was studied for its reaction rates in alkaline hydrolysis, offering insights into electronic interactions between functional groups and the pyridine ring. This research aids in understanding the transmission of substituent effects in pyridine derivatives (Campbell et al., 1970).
2. Medicinal Chemistry Applications
- Antitumor Drug Development : Methyl 4-chloro-6-methoxypicolinate serves as a key intermediate in the synthesis of sorafenib, an antitumor drug. This showcases its importance in the synthesis of complex medicinal compounds (Yao Jian-wen, 2012).
3. Chemical Synthesis and Methodology
- Improved Synthesis Methods : Research has been conducted on improving the synthesis methods of related compounds, highlighting the role of Methyl 4-chloro-6-methoxypicolinate in facilitating more efficient and effective chemical synthesis processes (Lei Zhao et al., 2017).
4. Structural and Spectroscopic Analysis
- Fluorophore Development : In the context of fluorophore development for specific scientific applications, Methyl 4-chloro-6-methoxypicolinate-related compounds have been synthesized and analyzed. This contributes to the field of spectroscopy and materials science (Kimber et al., 2003).
5. Material Science and Coordination Chemistry
- Ligand Properties in Metal Complexes : Studies have been conducted on the ligand properties of related compounds in metal complexes, which is crucial for understanding coordination chemistry and developing new materials (Xu et al., 2002).
特性
IUPAC Name |
methyl 4-chloro-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYVZFKMCNDPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-methoxypicolinate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)
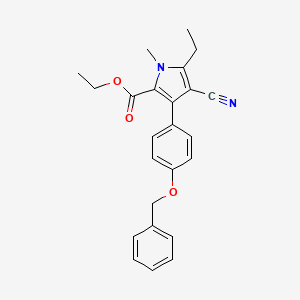
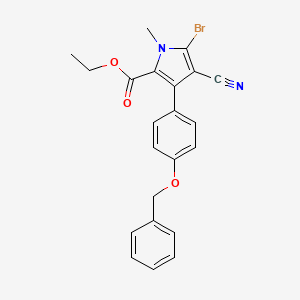

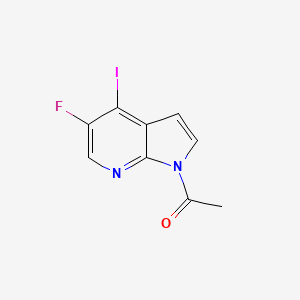
![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)

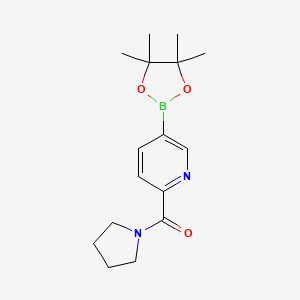

![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
